

# Early-Phase Clinical Trial Results for Pimodivir: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Pimodivir**  
Cat. No.: **B611791**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Pimodivir** (formerly VX-787, JNJ-63623872) is a first-in-class, orally bioavailable antiviral agent that selectively inhibits the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex. By blocking the cap-snatching process essential for viral RNA transcription, **pimodivir** demonstrated promising antiviral activity in early-phase clinical development. This technical guide provides a comprehensive overview of the key findings from Phase I and Phase II clinical trials, focusing on the pharmacokinetics, safety, and efficacy of **pimodivir**. The development of **pimodivir** was discontinued during Phase III trials due to a lack of demonstrated benefit over the standard of care in hospitalized patients. However, the data from its early-phase development provide valuable insights for the ongoing pursuit of novel influenza antivirals.

## Mechanism of Action

**Pimodivir** targets the highly conserved cap-binding domain of the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase. This polymerase complex, consisting of PB1, PB2, and PA subunits, is responsible for the transcription and replication of the viral genome. A critical step in influenza A virus transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host pre-messenger RNAs (mRNAs), which are then cleaved by the PA subunit to serve as primers for viral mRNA synthesis. **Pimodivir** occupies the cap-binding pocket of PB2, preventing this initial binding step and thereby inhibiting viral gene transcription and replication.

[1][2] Due to structural differences in the PB2 cap-binding pocket, **pimodivir** is active against influenza A viruses but not influenza B viruses.[2]





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Pimodivir: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611791#early-phase-clinical-trial-results-for-pimodivir]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)